molecular formula C8H18ClNO3 B13141362 3-(Piperidin-4-yloxy)propane-1,2-diol hcl

3-(Piperidin-4-yloxy)propane-1,2-diol hcl

Cat. No.: B13141362
M. Wt: 211.68 g/mol
InChI Key: CCYSXYSCVBSLBM-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride is a chemical compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.69 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with epichlorohydrin, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites on enzymes, inhibiting their activity or modulating their function. Additionally, the compound can bind to receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride can be compared with other similar compounds, such as:

    3-(Piperidin-4-yloxy)propane-1,2-diol: This compound lacks the hydrochloride salt form and may have different solubility and stability properties.

    4-(Piperidin-4-yloxy)butane-1,2-diol: This compound has a longer carbon chain, which may affect its reactivity and biological activity.

    2-(Piperidin-4-yloxy)ethanol: This compound has a shorter carbon chain and different functional groups, leading to variations in its chemical and biological properties.

The uniqueness of 3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride lies in its specific structure, which provides distinct reactivity and interaction profiles compared to other similar compounds .

Properties

Molecular Formula

C8H18ClNO3

Molecular Weight

211.68 g/mol

IUPAC Name

3-piperidin-4-yloxypropane-1,2-diol;hydrochloride

InChI

InChI=1S/C8H17NO3.ClH/c10-5-7(11)6-12-8-1-3-9-4-2-8;/h7-11H,1-6H2;1H

InChI Key

CCYSXYSCVBSLBM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC(CO)O.Cl

Origin of Product

United States

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